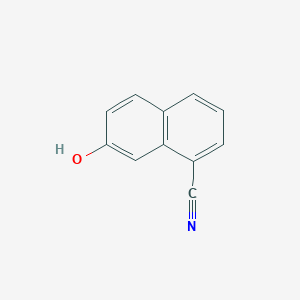

7-Hydroxynaphthalene-1-carbonitrile

Descripción general

Descripción

7-Hydroxynaphthalene-1-carbonitrile is a chemical compound with the CAS Number: 19307-13-2. It has a molecular weight of 169.18 and its IUPAC name is 7-hydroxy-1-naphthonitrile . It is a solid substance stored in dry, room temperature conditions .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

7-Hydroxynaphthalene-1-carbonitrile serves as a foundational chemical in the synthesis of various compounds. For instance, it is instrumental in creating dihydroxynaphthalene derivatives through routes such as alkaline fusion and photocatalytic oxidation. These derivatives have broad applications ranging from dye synthesis to potential roles in photocatalysis due to their eco-friendly process characteristics (Zhang You-lan, 2005).

Environmental and Energy Applications

The research on MXenes, which are two-dimensional materials derived from carbides, nitrides, and carbonitrides, has highlighted their versatility in energy storage and environmental applications. Although not directly linked to this compound, this research underscores the broader potential of naphthalene derivatives in contributing to the development of materials that enhance cation intercalation, crucial for energy storage technologies (N. Hemanth & B. Kandasubramanian, 2020).

Catalysis Support

Activated carbon, often produced from naphthalene derivatives, has been extensively studied as a catalyst support material. The high surface area and the ability to spread the catalytically active phase over this area make such carbon-based materials, potentially derivable from this compound, ideal for gas-solid reactions. This application is critical in processes like methanol conversion, hydrodesulfurization of thiophene, and Fischer-Tropsch synthesis, showcasing the material's versatility and importance in catalytic applications (H. Jüntgen, 1986).

Material Science and Nanotechnology

Graphene oxide-based materials, for example, have demonstrated significant potential in sorption of radionuclides from aqueous systems. The introduction of hydroxyl, epoxy, and carboxyl groups through functionalization, potentially involving this compound, enhances these materials' affinity for radionuclides, making them suitable for environmental remediation and energy applications (Shujun Yu et al., 2015).

Safety and Hazards

The safety information for 7-Hydroxynaphthalene-1-carbonitrile includes several hazard statements: H302-H315-H319-H335 . These represent various hazards associated with the compound, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary targets of 7-Hydroxynaphthalene-1-carbonitrile are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as cell growth and differentiation .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

JNKs are proteins involved in signal transduction processes that can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions .

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is Blood-Brain Barrier permeant . It is also suggested to be a CYP1A2 inhibitor .

Result of Action

Given its interaction with estrogen receptor beta and nuclear receptor coactivator 1, it may influence cellular processes such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to polycyclic aromatic hydrocarbons, a class of environmental pollutants to which this compound belongs, can occur through ingestion or inhalation . These exposure routes can potentially affect the bioavailability and efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can undergo various reactions to synthesize other heterocyclic compounds

Molecular Mechanism

It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWTXRLMHXQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621978 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19307-13-2 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

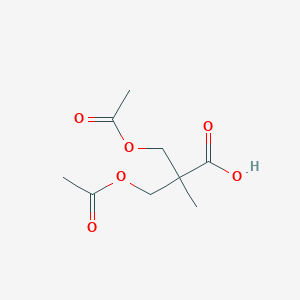

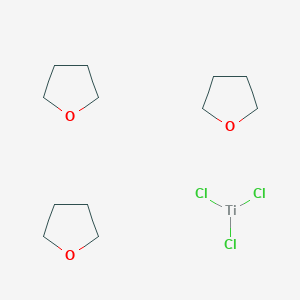

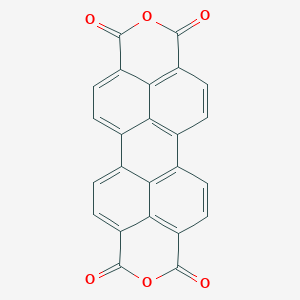

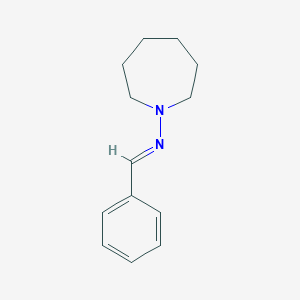

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)